molecular formula C10H13ClN2Si B1371902 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 866318-90-3

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No. B1371902
CAS RN: 866318-90-3
M. Wt: 224.76 g/mol
InChI Key: ZZSDHUMNIBZFFM-UHFFFAOYSA-N
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Description

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the empirical formula C10H13ClN2Si . It is a solid substance and is a useful research chemical .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine can be represented by the SMILES string CSi(C)C#Cc1cc(Cl)cnc1N . The InChI representation is 1S/C10H13ClN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13) .


Physical And Chemical Properties Analysis

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine has a molecular weight of 224.76 . It is a solid substance . The compound’s CAS number is 866318-90-3 .

Scientific Research Applications

Chemical Synthesis

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine and related compounds are used in various chemical syntheses. For example, the deprotonative functionalization of pyridine derivatives with aldehydes has been demonstrated under ambient conditions using an amide base generated in situ. This process is efficient for pyridine substrates with electron-withdrawing substituents at the 3- and 5-positions, reacting with various aldehydes including arylaldehydes and cyclohexanecarboxaldehyde (Shigeno et al., 2019).

Synthesis of Nucleosides

The compound has been utilized in the synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. This includes the synthesis of various nucleosides by condensation of the trimethylsilyl derivative with appropriate blocked sugar derivatives (Barr et al., 1979).

Preparation of Metal Complexes

Trimethylsilyl-substituted 2-aminopyridines react with mixed chloro(dialkylamido)metal complexes, leading to the formation of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes have applications in oligo- and polymerization studies (Fuhrmann et al., 1996).

Catalysis

Group 3 metal triamido complexes, which include trimethylsilyl-amido complexes, have been used as catalysts for ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, forming aminomethylated products (Nagae et al., 2015).

Synthesis of Novel Compounds

The compound has also been used in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives, which are expected to have antihypertensive activity (Kumar & Mashelker, 2006).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

5-chloro-3-(2-trimethylsilylethynyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSDHUMNIBZFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646800
Record name 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

CAS RN

866318-90-3
Record name 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, to a solution of 2-amino-5-chloro-3-iodopyridine (4.2 g, 0.017 mol), copper(I) iodide (0.032 g, 0.17 mmol) and triethylamine (7.0 mL, 0.050 mol) in anhydrous tetrahydrofuran (10 mL), dichlorobis(triphenylphosphine)palladium(II) (0.12 g, 0.17 mmol) and ethynyl trimethylsilane (3.0 mL, 0.021 mol) were added and the mixture was stirred at ambient temperature for 2 h. The reaction mixture was diluted with diethyl ether and removed the precipitate by filtration with C elite. The filtrate was concentrated to afford 2-amino-5-chloro-3-[(trimethylsilyl)ethynyl]pyridine as solid (4.2 g).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.032 g
Type
catalyst
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 2.54 g of 5-chloro-3-iodopyridin-2-ylamine, 2.12 ml of ethynyltrimethylsilane, 0.38 g of copper iodide and 0.47 g of lithium chloride in 7 ml of triethylamine and 75 ml of dimethylformamide is degassed under argon for approximately 15 minutes. 0.408 g of [1,1′-bis(diphenylphosphino)ferrocene] palladium(II) chloride is added to the above suspension. The mixture is heated at around 40° C. for approximately 19 hours and then concentrated to dryness under reduced pressure (13 kPa). The residue is taken up with 50 ml of water, and extracted with three times 100 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered, and concentrated to dryness under reduced pressure (13 kPa). The residue is purified by flash chromatography on a silica column [eluent: cyclohexane/ethyl acetate (70/30 by volume)]. 1.63 g of 5-chloro-3-trimethylsilanylethynylpyridin-2-ylamine are obtained in the form of a solid, the characteristics of which are as follows:
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
2.12 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A 250 ml round bottom flask was charged with 5-chloro-3-iodo-pyridin-2-ylamine (1) (42 g, 165 mmol), THF (100 ml), copper iodide (315 mg, 1.65 mmol) and PdCl2(PPh3)2 (1.15 g, 1.65 mmol) under nitrogen. Triethylamine (70 ml, 0.5 mol), and trimethylsilyl acetylene (30 ml, 0.21 mol). The reaction mixture was stirred at room temperature for 2 h. The reaction mixture was then cooled to 0° C. and diethyl ether was added. The suspension was filtered through a celite and thoroughly washed with diethyl ether. The filtrate was concentrated and pre-absorbed onto silica gel and purified by column chromatography using as eluent, pentane/DCM 10% to 100%, to afford an off white solid (36 g, 100%). 1H NMR (CDCl3): 0.3 (9H, s), 5.0-5.1 (2H, brs), 7.6 (1H, s), 7.9 (1H, s). MS (ES+): 225, 227.
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
315 mg
Type
catalyst
Reaction Step One
Quantity
1.15 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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